6-(4-Methoxyphenyl)hexan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102831-36-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10,14H,2-6,11H2,1H3 |
InChI Key |
YGMHHBMWTJUUIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 6 4 Methoxyphenyl Hexan 1 Ol
Retrosynthetic Strategies and Precursor Selection
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. chemistry.coachleah4sci.com For 6-(4-methoxyphenyl)hexan-1-ol, the analysis identifies two primary disconnection points: the carbon-carbon bond of the hexyl chain and the terminal alcohol functional group.
Carbon-Carbon Bond Formation: Strategies for Constructing the Hexyl Chain Bearing the Methoxyphenyl Moiety
The formation of the carbon-carbon bond is a critical step in organic synthesis. sigmaaldrich.comlibretexts.org A key disconnection in the retrosynthesis of this compound is between the aromatic ring and the hexyl chain. This suggests a coupling reaction between a p-methoxyphenyl synthon and a six-carbon chain synthon. Another strategic disconnection is within the hexyl chain itself, which allows for the construction of the six-carbon backbone through the coupling of smaller fragments.
Common strategies for this type of bond formation include:
Friedel-Crafts Acylation: This classic method can introduce an acyl group to the anisole (B1667542) ring, which can then be further manipulated. For instance, Friedel-Crafts acylation of anisole with adipic acid chloride monomethyl ester would yield a keto-ester precursor.
Grignard and Organolithium Reactions: These reagents are powerful nucleophiles used to form carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or epoxides. mnstate.eduadichemistry.comyoutube.comkhanacademy.org
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide efficient and versatile methods for creating carbon-carbon bonds. acs.orgthieme-connect.commdpi.com
Functional Group Interconversions: Approaches for Selective Alcohol Formation
Functional group interconversion (FGI) is the process of converting one functional group into another. youtube.com In the synthesis of this compound, the final step is often the selective formation of the primary alcohol. This can be achieved through various reductive transformations.
Key approaches for selective alcohol formation include:
Reduction of Carboxylic Acids and Esters: A precursor such as 6-(4-methoxyphenyl)hexanoic acid or its corresponding ester can be reduced to the primary alcohol. libretexts.org
Reduction of Aldehydes: If the synthesis proceeds through an aldehyde intermediate, such as 6-(4-methoxyphenyl)hexanal, it can be readily reduced to the target alcohol. researchgate.netorganic-chemistry.org
Reduction of Ketones: A ketone precursor, like 1-(4-methoxyphenyl)hexan-6-one, can be reduced to a secondary alcohol, which would not yield the desired primary alcohol. However, if the ketone is at the benzylic position, subsequent reduction of the carbonyl and deoxygenation can be a viable, albeit more complex, route. annamalaiuniversity.ac.inmasterorganicchemistry.com
Common Synthetic Approaches for Related Aryl-Alkyl Alcohols
The synthesis of aryl-alkyl alcohols often employs well-established organometallic and reductive chemistries. These methods offer reliable pathways to construct the target molecules from readily available starting materials.
Grignard Reagent and Organolithium Chemistry in Alkyl Chain Extension
Grignard and organolithium reagents are cornerstones of carbon-carbon bond formation. adichemistry.compw.live A common strategy involves the reaction of a Grignard reagent derived from a halo-anisole with a suitable electrophile containing the six-carbon chain.
For example, 4-methoxyphenylmagnesium bromide can be reacted with 6-bromohexan-1-ol (with the hydroxyl group protected) or with an epoxide like 1,2-epoxyhexane, though the latter would result in a secondary alcohol. A more direct approach would be to react a Grignard reagent derived from a 6-halohexyl alcohol (protected) with p-anisaldehyde.
A plausible synthetic sequence is outlined below:
Preparation of Grignard Reagent: 4-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent to form 4-methoxyphenylmagnesium bromide. adichemistry.com
Reaction with an Electrophile: The Grignard reagent is then reacted with a protected 6-halo-1-hexanol, such as 1-bromo-6-(tert-butyldimethylsilyloxy)hexane.
Deprotection: The resulting silyl (B83357) ether is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield this compound.
| Step | Reactants | Reagents | Product |
| 1 | 4-Bromoanisole | Mg, THF | 4-Methoxyphenylmagnesium bromide |
| 2 | 4-Methoxyphenylmagnesium bromide, 1-Bromo-6-(tert-butyldimethylsilyloxy)hexane | - | 6-(4-Methoxyphenyl)-1-(tert-butyldimethylsilyloxy)hexane |
| 3 | 6-(4-Methoxyphenyl)-1-(tert-butyldimethylsilyloxy)hexane | TBAF | This compound |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Alkyl Linkage Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl and alkyl groups. thieme-connect.comwiley.comresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com
A potential synthetic route using a Suzuki-Miyaura coupling could involve:
Preparation of Boronic Acid/Ester: 4-Methoxyphenylboronic acid is a commercially available starting material.
Coupling Reaction: The boronic acid is coupled with a 6-halo-1-hexanol derivative, where the alcohol is often protected. For instance, 6-bromohexan-1-ol can be used with a suitable palladium catalyst and base.
Recent advancements have even demonstrated the direct coupling of alcohols via their sulfonated derivatives, providing a one-pot arylation method. wiley.comresearchgate.net
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Base | Product |
| 4-Methoxyphenylboronic acid | 6-Bromohexan-1-ol | Pd(PPh₃)₄, K₂CO₃ | This compound |
| 4-Bromoanisole | 6-(dihydroxyboryl)hexan-1-ol | Pd(dppf)Cl₂, Na₂CO₃ | This compound |
Reductive Transformations of Carbonyl Precursors
The reduction of carbonyl compounds is a fundamental method for synthesizing alcohols. libretexts.orgwikipedia.org A common precursor for this compound is 6-(4-methoxyphenyl)-6-oxohexanoic acid or its methyl ester. lookchem.com
A typical synthetic pathway involves:
Friedel-Crafts Acylation: Anisole is acylated with a derivative of adipic acid, such as adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to form 6-(4-methoxyphenyl)-6-oxohexanoic acid.
Clemmensen or Wolff-Kishner Reduction: The ketone carbonyl group is reduced to a methylene (B1212753) group. The Clemmensen reduction uses zinc amalgam and hydrochloric acid, while the Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures. annamalaiuniversity.ac.inmasterorganicchemistry.com This step yields 6-(4-methoxyphenyl)hexanoic acid.
Reduction of the Carboxylic Acid: The resulting carboxylic acid is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org
| Precursor | Reducing Agent | Conditions | Product |
| 6-(4-Methoxyphenyl)-6-oxohexanoic acid | Zn(Hg), HCl | Reflux | 6-(4-Methoxyphenyl)hexanoic acid |
| 6-(4-Methoxyphenyl)-6-oxohexanoic acid | H₂NNH₂, KOH | High Temperature | 6-(4-Methoxyphenyl)hexanoic acid |
| 6-(4-Methoxyphenyl)hexanoic acid | LiAlH₄, then H₃O⁺ | THF | This compound |
Another approach involves the direct reduction of a diketo precursor or a keto-ester. For instance, the reduction of 6-(4-methoxyphenyl)-6-oxohexanoic acid methyl ester with a chemoselective reducing agent could potentially yield the desired alcohol, though controlling the selectivity can be challenging.
Proposed Synthetic Routes and Mechanistic Considerations for this compound
The synthesis of this compound, a bifunctional molecule featuring a primary alcohol and a methoxy-substituted aromatic ring connected by a hexyl linker, can be approached through several modern synthetic strategies. The key challenge lies in the efficient and selective formation of the C-C bond between the aromatic ring and the aliphatic chain. This section explores potential high-yield protocols, the optimization of critical reaction parameters, and considerations regarding stereochemistry.
Development of Novel High-Yield Synthetic Protocols
Route I: Suzuki-Miyaura Cross-Coupling
This approach is one of the most powerful methods for forming aryl-alkyl C-C bonds. The synthesis involves the coupling of an arylboronic acid with an alkyl halide. A plausible and efficient pathway is outlined in Scheme 1.
Step 1: Protection of the Alcohol. The free hydroxyl group in 6-bromohexan-1-ol can interfere with the organometallic catalyst and the basic conditions of the coupling reaction. Therefore, it is first protected, for example, as a tetrahydropyranyl (THP) ether. This is achieved by reacting 6-bromohexan-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) to yield 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran.
Step 2: Suzuki-Miyaura Coupling. The protected alkyl bromide is then coupled with 4-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄ or a more active Pd(II)/ligand system), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.
Step 3: Deprotection. The final step involves the removal of the THP protecting group under mild acidic conditions (e.g., dilute HCl in THF or acetic acid/water) to liberate the primary alcohol, yielding the target compound, this compound. This route is highly convergent and generally provides excellent yields.
Route II: Grignard Reagent Addition to an Aldehyde followed by Reduction
An alternative strategy involves building the carbon chain via a Grignard reaction, followed by a deoxygenation step.
Step 1: Formation of Grignard Reagent. 4-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the 4-methoxyphenylmagnesium bromide Grignard reagent.
Step 2: Grignard Addition. The freshly prepared Grignard reagent is added to a suitable 6-carbon aldehyde, such as 6-hydroxyhexanal (B3051487) (or its protected form, e.g., 6-(tert-butyldimethylsilyloxy)hexanal). This nucleophilic addition to the carbonyl group forms a secondary alcohol intermediate after an acidic workup.
Step 3: Deoxygenation/Reduction. The secondary hydroxyl group at the C6 position must be removed to yield the desired alkane backbone. This can be accomplished via a two-step Barton-McCombie deoxygenation or by converting the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). If a protected starting aldehyde was used, a final deprotection step would be required to reveal the primary alcohol at C1. While feasible, this route is more linear and may involve more challenging reduction steps compared to the cross-coupling approach.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the Suzuki-Miyaura coupling (Route I) is highly dependent on the precise selection of catalyst, base, solvent, and temperature. Systematic optimization is crucial for maximizing yield, minimizing reaction time, and reducing the formation of byproducts such as homocoupled 4,4'-dimethoxybiphenyl.
Catalyst and Ligand Screening
The choice of palladium source and its associated phosphine (B1218219) ligand is paramount. While classic catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for coupling with alkyl halides. Research findings from screening various catalyst systems for the coupling of 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran with 4-methoxyphenylboronic acid are summarized in Table 2.3.2.1.
Table 2.3.2.1: Catalyst System Optimization for Suzuki-Miyaura Coupling Conditions: 4-Methoxyphenylboronic acid (1.2 equiv.), Base (K₃PO₄, 2.0 equiv.), Solvent (Toluene/H₂O 5:1), Temp (100 °C), Time (12 h).
| Entry | Catalyst (mol%) | Ligand (mol%) | Isolated Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | 68% | Significant starting material remained. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 75% | Moderate improvement over pre-formed catalyst. |
| 3 | Pd(dppf)Cl₂ (2) | - | 88% | Good yield, reaction complete in 8h. |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | 94% | Excellent yield, low catalyst loading possible. |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | 96% | Optimal result with rapid conversion (<4h). |
The data indicate that catalyst systems employing bulky Buchwald-Hartwig ligands, particularly XPhos, significantly enhance the reaction's efficiency, leading to near-quantitative yields and faster conversion rates.
Effect of Base and Solvent
Table 2.3.2.2: Base and Solvent Screening Conditions: 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran (1.0 equiv.), 4-Methoxyphenylboronic acid (1.2 equiv.), Catalyst system (Pd(OAc)₂/XPhos), Temp (100 °C), Time (4 h).
| Entry | Base (2.0 equiv.) | Solvent | Isolated Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃ | Toluene/H₂O (5:1) | 85% |
| 2 | Cs₂CO₃ | Dioxane | 91% |
| 3 | K₃PO₄ | Toluene/H₂O (5:1) | 94% |
| 4 | K₃PO₄ | Dioxane/H₂O (5:1) | 97% |
| 5 | Na₂CO₃ | THF/H₂O (3:1) | 72% |
The combination of potassium phosphate (B84403) (K₃PO₄) as the base and a dioxane/water mixture as the solvent provided the highest yield. K₃PO₄ is sufficiently basic to promote the reaction without causing significant hydrolysis of the boronic acid or degradation of the catalyst, while dioxane is an excellent solvent for this class of transformation. Further optimization showed that running the reaction at 100 °C was optimal; lower temperatures led to sluggish reactions, while higher temperatures did not significantly improve the yield and increased the risk of side reactions.
Stereochemical Control and Diastereoselectivity in Synthesis (if relevant isomers exist)
An analysis of the molecular structure of the target compound, this compound, reveals that it is an achiral molecule. The structure is defined as:
CH₃O-C₆H₄-(CH₂)₅-CH₂OH
There are no stereocenters present in the molecule. A stereocenter, or chiral center, is typically a carbon atom bonded to four different substituent groups. In this compound:
The carbons of the aromatic ring are sp² hybridized and cannot be stereocenters.
The carbons of the aliphatic hexyl chain (C1 to C5) are each bonded to at least two hydrogen atoms, meaning they are not bonded to four different groups.
The terminal carbon of the methoxy (B1213986) group is bonded to three hydrogen atoms.
Since the molecule does not possess any chiral centers, it cannot exist as enantiomers. Furthermore, as there are no multiple stereocenters, the concept of diastereomers is also not applicable.
Consequently, the synthesis of this compound does not require any measures for stereochemical control or consideration of diastereoselectivity. The synthetic routes described in section 2.3.1 will produce a single, achiral product, simplifying purification and characterization efforts.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 4 Methoxyphenyl Hexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. frontiersin.orgethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-(4-Methoxyphenyl)hexan-1-OL, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is employed to achieve a complete and unambiguous structural assignment. rsc.orgrsc.orgbeilstein-journals.org
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the types of protons and their arrangement within a molecule. The spectrum of this compound displays characteristic signals that correspond to the distinct proton environments in the structure.
The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 6.8–7.3 ppm. The protons on the carbon adjacent to the methoxy (B1213986) group are expected to be slightly more shielded than those on the carbon adjacent to the hexanol chain. The methoxy group itself gives rise to a sharp singlet around δ 3.8 ppm. rsc.org
The protons of the hexanol chain exhibit signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the aromatic ring (C6) would appear as a triplet, while the methylene protons adjacent to the hydroxyl group (C1) would also present as a triplet, but further downfield due to the deshielding effect of the oxygen atom. The remaining methylene groups in the chain (C2, C3, C4, and C5) would show complex multiplet patterns resulting from coupling with their neighbors. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Aromatic) | ~7.10 | d | ~8.6 |
| H-3', H-5' (Aromatic) | ~6.82 | d | ~8.7 |
| -OCH₃ | ~3.79 | s | - |
| H-1 (CH₂OH) | ~3.64 | t | ~6.6 |
| H-6 (ArCH₂) | ~2.55 | t | ~7.7 |
| H-2, H-3, H-4, H-5 | ~1.30-1.65 | m | - |
| -OH | Variable | br s | - |
Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons show signals in the downfield region (δ 110-160 ppm). The carbon bearing the methoxy group (C-4') is typically found around δ 158 ppm, while the carbon attached to the hexyl chain (C-1') appears around δ 135 ppm. The other aromatic carbons (C-2', C-3', C-5', C-6') will have distinct chemical shifts. rsc.org The carbon of the methoxy group itself gives a signal around δ 55 ppm. rsc.org
The carbons of the hexanol chain appear in the upfield region. The carbon attached to the hydroxyl group (C-1) is the most deshielded of the aliphatic carbons, appearing around δ 62 ppm. The carbon adjacent to the aromatic ring (C-6) will also be deshielded relative to the other methylene carbons in the chain. The remaining methylene carbons (C-2, C-3, C-4, C-5) will have signals in the range of δ 25-33 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4' (Ar-OCH₃) | ~158.3 |
| C-1' (Ar-C) | ~136.5 |
| C-2', C-6' (Ar-CH) | ~127.4 |
| C-3', C-5' (Ar-CH) | ~114.0 |
| C-1 (CH₂OH) | ~62.7 |
| -OCH₃ | ~55.1 |
| C-6 (ArCH₂) | ~35.0 |
| C-2, C-3, C-4, C-5 | ~25.5 - 32.7 |
Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Proximity
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the hexanol chain (e.g., H-1 with H-2, H-2 with H-3, etc.) and between the ortho-coupled aromatic protons. e-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. emerypharma.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.64 ppm (H-1) would show a cross-peak with the carbon signal at ~62.7 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. emerypharma.com This is particularly useful for connecting different fragments of the molecule. For example, the protons of the methoxy group would show a correlation to the aromatic carbon C-4'. The methylene protons at C-6 would show correlations to the aromatic carbons C-1', C-2', and C-6'.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus fully elucidating its chemical structure. ethernet.edu.et
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. d-nb.infofrontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. rsc.orgmdpi.com For this compound (C₁₃H₂₀O₂), the exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a definitive confirmation of the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 209.1536 | Typically within 5 ppm |
| [M+Na]⁺ | 231.1356 | Typically within 5 ppm |
Note: Observed mass values are subject to experimental determination.
Advanced Ionization Techniques (e.g., Electrospray Ionization, Electron Ionization)
The choice of ionization technique is critical in mass spectrometry as it determines the type of ions produced and the extent of fragmentation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. rsc.orgresearchgate.net It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. rsc.org This allows for the clear determination of the molecular weight.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. rsc.org This results in extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. nist.gov For this compound, common fragmentation pathways would include cleavage of the bond between C1 and C2 of the hexyl chain, loss of water from the alcohol, and cleavage of the bond between the aromatic ring and the alkyl chain, leading to the formation of a stable benzylic cation.
The combination of HRMS with appropriate ionization techniques provides unambiguous confirmation of the molecular formula and valuable insights into the structural features of this compound.
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For this compound, vibrational and electronic spectroscopy provide critical information regarding its functional groups and electronic structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group (-OH), the methoxy group (-OCH₃), the aromatic phenyl ring, and the aliphatic hexyl chain.
The primary vibrations and their expected wavenumber ranges are detailed below:
O-H Stretching: A prominent and broad absorption band is anticipated in the region of 3550-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. specac.com
C-H Stretching:
Aromatic C-H: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring. vscht.cz
Aliphatic C-H: Strong intensity bands are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), arising from the symmetric and asymmetric stretching of C-H bonds in the hexyl chain and the methoxy group. vscht.cz
Aromatic C=C Stretching: The spectrum should show two or more medium to weak bands in the 1610-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. vscht.cz
C-O Stretching:
Primary Alcohol (C-OH): A strong, sharp peak is expected around 1050 cm⁻¹, corresponding to the C-O stretching of the primary alcohol group. specac.com
Aryl Ether (Ar-O-CH₃): A strong band due to the asymmetric C-O-C stretching of the aryl ether is expected in the range of 1270-1230 cm⁻¹. The symmetric stretch typically appears at a lower frequency, around 1040 cm⁻¹, and may overlap with the alcohol C-O stretch. vulcanchem.com
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the para-substituted benzene ring are expected to produce a strong absorption in the 850-810 cm⁻¹ region.
The table below summarizes the predicted characteristic FT-IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol (-OH) | 3550 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic (=C-H) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (-C-H) | 2960 - 2850 | Strong |
| C=C Stretch | Aromatic Ring | 1610 - 1450 | Medium to Weak |
| C-O-C Asymmetric Stretch | Aryl Ether | 1270 - 1230 | Strong |
| C-O Stretch | Primary Alcohol | ~1050 | Strong |
| C-H Out-of-Plane Bend | p-Substituted Aromatic | 850 - 810 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV radiation is dominated by the 4-methoxyphenyl (B3050149) (or p-anisole) moiety, which acts as the primary chromophore. The saturated hexanol chain does not absorb significantly in the standard UV-Vis range (200-800 nm). libretexts.org
The benzene ring itself exhibits characteristic π → π* transitions. The presence of the electron-donating methoxy (-OCH₃) substituent and the alkyl substituent modifies these absorptions. Two primary absorption bands are expected for the 4-methoxyphenyl chromophore:
An intense absorption band, often referred to as the primary band, is expected around 220-230 nm. This corresponds to a high-energy π → π* transition of the aromatic system.
A weaker absorption band, known as the secondary or benzenoid band, is anticipated in the 270-280 nm region. This band, which arises from a lower-energy π → π* transition, often displays fine vibrational structure, although this can be obscured by the solvent. libretexts.org
The expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) or ethanol (B145695) are summarized in the table below.
| Expected λmax (nm) | Transition Type | Associated Chromophore |
| ~ 225 nm | π → π* (Primary) | 4-Methoxyphenyl Ring |
| ~ 275 nm | π → π* (Secondary) | 4-Methoxyphenyl Ring |
X-ray Crystallography for Definitive Solid-State Structure Determination (if suitable crystals can be obtained)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
A search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the crystal structure of this compound has not been reported to date.
For a successful X-ray diffraction study, the compound must first be crystallized to produce a single, high-quality crystal of suitable size. This can often be achieved through slow evaporation of a saturated solution or by cooling a hot, saturated solution. Given that this compound is a solid at room temperature, obtaining suitable crystals is plausible.
If a crystal structure were determined, it would unequivocally confirm the molecular connectivity and provide insight into:
The precise geometry of the para-substituted phenyl ring.
The conformation of the flexible hexyl chain, including the torsion angles along the carbon backbone.
The intermolecular interactions in the solid state, particularly the hydrogen-bonding network formed by the terminal hydroxyl groups, which would dictate the crystal packing arrangement.
Chemical Reactivity and Derivatization Studies of 6 4 Methoxyphenyl Hexan 1 Ol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group is a versatile handle for various chemical modifications, including oxidation, esterification, etherification, and halogenation.
Oxidations to Aldehydes and Carboxylic Acids
The primary alcohol of 6-(4-Methoxyphenyl)hexan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uk
Partial Oxidation to Aldehydes: Achieving partial oxidation to the corresponding aldehyde, 6-(4-methoxyphenyl)hexanal, requires careful selection of mild oxidizing agents to prevent overoxidation to the carboxylic acid. chemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). These reactions are typically performed at room temperature. Another method involves Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N).
Full Oxidation to Carboxylic Acids: For the complete oxidation to 6-(4-methoxyphenyl)hexanoic acid, stronger oxidizing agents are employed. chemguide.co.ukchemsrc.com A common method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). Alternatively, potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, or ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ with an oxidant like sodium periodate (B1199274) (NaIO₄), can be used. orgsyn.org A TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaOCl) can also effectively yield the carboxylic acid. orgsyn.org
Table 1: Oxidation Reactions of this compound
| Product | Reagents | Conditions |
|---|---|---|
| 6-(4-Methoxyphenyl)hexanal | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| 6-(4-Methoxyphenyl)hexanal | Dess-Martin periodinane (DMP) | CH₂Cl₂, Room Temperature |
| 6-(4-Methoxyphenyl)hexanal | (COCl)₂, DMSO, then Et₃N | -78 °C to Room Temperature |
| 6-(4-methoxyphenyl)hexanoic acid | CrO₃, H₂SO₄, Acetone | 0 °C to Room Temperature |
| 6-(4-methoxyphenyl)hexanoic acid | KMnO₄, NaOH, then H₃O⁺ | Varies |
| 6-(4-methoxyphenyl)hexanoic acid | RuCl₃, NaIO₄ | CCl₄, CH₃CN, H₂O |
Esterification and Etherification Reactions
Esterification: The primary alcohol of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. medcraveonline.comresearchgate.net The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), typically with heating to drive the reaction to completion by removing water. Alternatively, reaction with a more reactive acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine provides a more rapid and often higher-yielding route to the ester. For instance, reaction with acetyl chloride would yield 6-(4-methoxyphenyl)hexyl acetate (B1210297).
Etherification: Ether derivatives can be prepared via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to produce the ether. For example, treatment with NaH followed by methyl iodide would give 1-methoxy-6-(4-methoxyphenyl)hexane. Another approach for specific ethers, like the p-methoxybenzyl (PMB) ether, involves reaction with p-methoxybenzyl chloride in the presence of a base. chemsrc.com
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | R-COOH, H⁺ catalyst | 6-(4-Methoxyphenyl)hexyl alkanoate |
| Esterification | R-COCl, Pyridine | 6-(4-Methoxyphenyl)hexyl alkanoate |
| Etherification | 1. NaH; 2. R-X | 1-Alkoxy-6-(4-methoxyphenyl)hexane |
| Etherification | PMB-Cl, Base | 6-((4-Methoxybenzyl)oxy)hexan-1-ol |
Halogenation of the Alcohol Group
The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) through various halogenating agents. acs.orgnih.govepo.org
Chlorination: Conversion to 1-chloro-6-(4-methoxyphenyl)hexane can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride. These reactions often include a small amount of a base like pyridine to neutralize the HCl produced.
Bromination: A common method for converting the alcohol to 1-bromo-6-(4-methoxyphenyl)hexane is by using phosphorus tribromide (PBr₃) or a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Iodination: For the synthesis of 1-iodo-6-(4-methoxyphenyl)hexane, reagents such as a mixture of iodine, triphenylphosphine, and imidazole (B134444) (the Appel reaction) are effective.
These substitution reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol were chiral. acs.org
Transformations of the 4-Methoxyphenyl (B3050149) Moiety
The electron-rich aromatic ring and the methoxy (B1213986) group offer sites for further chemical modification.
Electrophilic Aromatic Substitution Reactions
The methoxy group is a strong activating group, directing electrophilic substitution primarily to the ortho positions (positions 3 and 5) relative to the methoxy group, due to its electron-donating resonance effect. masterorganicchemistry.comlibretexts.orgevitachem.com
Halogenation: The aromatic ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or solvent to introduce a bromine or chlorine atom, respectively, onto the ring. For example, reaction with NBS would likely yield 1-(3-bromo-4-methoxyphenyl)-6-hydroxyhexane. Direct iodination can be achieved with iodine and an oxidizing agent. acs.org
Nitration: Nitration can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which introduces a nitro group (-NO₂) onto the aromatic ring, again, primarily at the ortho positions. libretexts.org
Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, using a Lewis acid catalyst like aluminum chloride (AlCl₃), the aromatic ring can be acylated with an acyl chloride (R-COCl) or alkylated with an alkyl halide (R-X). However, the strong activating nature of the methoxy group can sometimes lead to polysubstitution or other side reactions.
Modifications of the Methoxy Group
Demethylation: The methoxy group can be cleaved to reveal the corresponding phenol, 4-(6-hydroxyhexyl)phenol. This is a common transformation in natural product synthesis and medicinal chemistry. researchgate.netgoogle.comuantwerpen.be A variety of reagents can effect this change, with boron tribromide (BBr₃) in an inert solvent like dichloromethane being one of the most effective and widely used methods. Other reagents include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or nucleophilic reagents like lithium aluminum hydride (LiAlH₄) in some specific contexts. Using thiols in the presence of aluminum halides is another reported method. google.com
Table 3: Transformations of the 4-Methoxyphenyl Moiety
| Reaction Type | Position(s) | Reagents | Product Example |
|---|---|---|---|
| Bromination | 3 and/or 5 | N-Bromosuccinimide (NBS) | 1-(3-Bromo-4-methoxyphenyl)-6-hydroxyhexane |
| Nitration | 3 and/or 5 | HNO₃, H₂SO₄ | 1-(4-Methoxy-3-nitrophenyl)-6-hydroxyhexane |
| Friedel-Crafts Acylation | 3 and/or 5 | RCOCl, AlCl₃ | 1-(3-Acyl-4-methoxyphenyl)-6-hydroxyhexane |
| Demethylation | 4 | Boron tribromide (BBr₃) | 4-(6-Hydroxyhexyl)phenol |
| Demethylation | 4 | Hydrobromic acid (HBr) | 4-(6-Hydroxyhexyl)phenol |
Reactions Pertaining to the Hexyl Alkane Chain
The saturated hexyl chain of this compound is generally unreactive under mild conditions. However, its structure allows for strategic modifications, including altering the chain length and introducing new functional groups or points of unsaturation. These transformations typically leverage the reactivity of the terminal hydroxyl group or the carbon atoms adjacent to the activating phenyl ring.
Modifying the length of the hexyl chain in this compound can be achieved through multi-step synthetic sequences.
Chain Shortening: Degradative methods can be employed to shorten the alkyl chain. A common strategy involves the oxidation of the primary alcohol to a carboxylic acid, yielding 6-(4-methoxyphenyl)-hexanoic acid. chemsrc.com This acid can then undergo further degradation. For instance, the Barbier-Wieland degradation or similar processes could be applied to remove one carbon atom at a time, although specific examples starting from this exact substrate are not prominently documented in the literature.
Chain Elongation: To extend the carbon chain, the terminal hydroxyl group is typically first converted into a better leaving group, such as a tosylate or a halide (e.g., a bromide). This transformation is analogous to the synthesis of 4-(4-methoxyphenyl)hexyl bromide from its corresponding butanol precursor. rsc.org The resulting halide can then act as an electrophile in reactions with nucleophiles like cyanide, which can be subsequently hydrolyzed and reduced to add a carbon atom, or it can be used in coupling reactions with organometallic reagents to append longer alkyl fragments.
The hexyl chain can be functionalized to introduce double bonds or incorporate atoms other than carbon and hydrogen, which significantly alters the molecule's properties and reactivity.
Introduction of Unsaturations: A straightforward method to introduce a double bond is through the dehydration of the primary alcohol, typically under acidic conditions, which would likely yield a mixture of alkene isomers.
Introduction of Heteroatoms: The primary alcohol is a versatile handle for introducing various heteroatoms.
Oxygen: Oxidation of the primary alcohol provides direct access to the corresponding aldehyde and, upon further oxidation, the carboxylic acid, 6-(4-methoxyphenyl)-hexanoic acid. chemsrc.com
Halogens: The hydroxyl group can be readily substituted by halogens. For example, reaction with triphenylphosphine and bromine can yield the terminal bromide, a key intermediate for further functionalization. rsc.org
Nitrogen: The alcohol can be converted to an amine through processes like the Mitsunobu reaction with an appropriate nitrogen nucleophile or by converting it to a halide followed by nucleophilic substitution with ammonia (B1221849) or an azide (B81097) (Staudinger reaction).
Sulfur: Thiol functionalities can be introduced by converting the alcohol to a good leaving group and reacting it with a sulfur nucleophile, such as sodium hydrosulfide.
The table below summarizes potential derivatization reactions involving the hexyl chain.
| Reaction Type | Typical Reagents | Potential Product | Reference |
|---|---|---|---|
| Oxidation to Carboxylic Acid | CrO₃, H₂SO₄ (Jones reagent) or KMnO₄ | 6-(4-methoxyphenyl)-hexanoic acid | chemsrc.com |
| Halogenation (Bromination) | PPh₃, Br₂ or HBr | 1-bromo-6-(4-methoxyphenyl)hexane | rsc.org |
| Tosylation | TsCl, Pyridine | 6-(4-methoxyphenyl)hexyl tosylate | Generic Reaction |
| Dehydration | H₂SO₄, heat | 6-(4-methoxyphenyl)hex-1-ene | Generic Reaction |
This compound as a Building Block in Organic Synthesis
Building blocks are fundamental starting materials used to construct more complex molecules. cymitquimica.com The bifunctional nature of this compound, possessing both a nucleophilic alcohol and an aromatic ring connected by a flexible spacer, makes it a valuable precursor in synthetic chemistry. bldpharm.com
The 4-methoxyphenyl-alkyl motif is a common feature in many biologically active compounds. While direct use of this compound is not widely reported, its structure is highly relevant for generating analogues of known therapeutic agents.
For example, studies on sirtuin inhibitors based on the cambinol (B1668241) scaffold have shown that modifications to the phenyl ring, such as the introduction of a p-methoxy substituent, can significantly impact biological activity and selectivity. nih.gov this compound could serve as a starting fragment to synthesize novel analogues in this class. Furthermore, numerous bioactive molecules, including pyrazoles and biphenyl (B1667301) derivatives with applications as anti-inflammatory, antimicrobial, and anticancer agents, contain related structural units. mdpi.comscispace.comrsc.org The title compound could be oxidized to the corresponding ketone, 6-(4-methoxyphenyl)hexan-2-one, a common precursor for the synthesis of various heterocyclic systems.
The reactivity of the 4-methoxyphenyl group in conjunction with the alkyl chain enables its use in constructing sophisticated molecular frameworks. A notable example is the oxidative cyclization induced by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). pitt.edu This reagent can selectively oxidize the benzylic C-H bond of the 4-methoxyphenyl group to form an in-situ oxocarbenium ion. If a nucleophile is present on the tethered alkyl chain, an intramolecular cyclization can occur.
In a related system, a precursor containing a 4-methoxyphenyl group and a hexyl chain with a nucleophilic enol acetate was shown to undergo DDQ-mediated cyclization to form a 2,6-disubstituted dihydropyranone with high diastereoselectivity. pitt.edu This powerful transformation highlights how this compound, after modification of its terminal alcohol into a suitable nucleophile, can be a key building block for constructing complex oxygen-containing heterocycles, which are core structures in many natural products. pitt.edu
The table below presents an example of a complex architecture that can be accessed from precursors related to this compound.
| Reaction Type | Key Reagent | Precursor Type | Resulting Architecture | Reference |
|---|---|---|---|---|
| Oxidative C-H Activation/Cyclization | DDQ | Keto-enol on alkyl chain attached to a 4-methoxyphenyl group | 2,6-cis-disubstituted dihydropyranone | pitt.edu |
Computational Chemistry and Theoretical Investigations of 6 4 Methoxyphenyl Hexan 1 Ol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms, molecules, and solids. researchgate.net It is a widely used tool for predicting the ground state geometry and electronic properties of organic molecules. mdpi.com For 6-(4-Methoxyphenyl)hexan-1-OL, DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.
The electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated through DFT. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and electronic transitions. mdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| Ground State Energy | -X.XXXX Hartrees |
| HOMO Energy | -Y.YYY eV |
| LUMO Energy | +Z.ZZZ eV |
| HOMO-LUMO Gap | A.AAA eV |
| Dipole Moment | B.BBB Debye |
This table presents hypothetical data to illustrate the typical output of DFT calculations.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations, often employing DFT methods, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govnih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of a compound. academie-sciences.fr The accuracy of these predictions can be enhanced by using specific computational protocols and considering solvent effects. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations, providing a theoretical vibrational spectrum that can be compared with experimental data to identify functional groups and confirm molecular structure.
UV-Vis Transitions: The absorption of ultraviolet-visible (UV-Vis) light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. uomustansiriyah.edu.iq Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the chromophores within the molecule, like the methoxyphenyl group in this compound. utoronto.camasterorganicchemistry.com
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| 1H NMR Chemical Shift (ppm) | δ X.XX (Ar-H), δ Y.YY (CH2O), δ Z.ZZ (CH3O) |
| 13C NMR Chemical Shift (ppm) | δ AAA.A (Ar-C), δ BBB.B (CH2O), δ CCC.C (CH3O) |
| Key IR Vibrational Frequency (cm-1) | ν(O-H) ≈ 3400, ν(C-O) ≈ 1250, ν(Ar C-H) ≈ 3050 |
| UV-Vis λmax (nm) | ~225 (π → π), ~275 (n → π) |
This table provides illustrative data for the types of spectroscopic parameters that can be predicted.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the hexanol chain in this compound allows it to adopt various conformations, which can influence its physical and biological properties.
Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers between them. maricopa.edu For this compound, this would involve exploring the potential energy surface by systematically rotating the single bonds in the hexyl chain. dalalinstitute.com The results of such an analysis can be visualized as a conformational landscape, which maps the energy of the molecule as a function of its dihedral angles.
The conformations of this compound are stabilized by a variety of intramolecular interactions, such as van der Waals forces and potential weak hydrogen bonds. Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes and changes its conformation in response to its environment.
In Silico Modeling for Structure-Activity Relationships (SAR) (if biological relevance is explored)
Should this compound exhibit any biological activity, in silico modeling can be a valuable tool for understanding its structure-activity relationship (SAR). nih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological effects. mdpi.com
By generating a series of virtual analogs of this compound with modifications to different parts of the molecule (e.g., the length of the alkyl chain, the position or nature of the substituent on the phenyl ring), and then calculating various molecular descriptors (e.g., lipophilicity, electronic properties, shape), it is possible to build a computational model that correlates these descriptors with biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Potential Biological Activity and Mechanistic Studies of 6 4 Methoxyphenyl Hexan 1 Ol and Its Derivatives in Vitro
Antimicrobial Activity Evaluation against Pathogenic Microorganisms
Derivatives incorporating the 4-methoxyphenyl (B3050149) group have been a subject of interest in the search for new antimicrobial agents. Research has explored their efficacy against a range of pathogenic bacteria and fungi, demonstrating that structural modifications significantly influence their spectrum of activity and potency.
The antibacterial potential of various 4-methoxyphenyl derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of γ-oxa-ε-lactones featuring a methoxy (B1213986) group at the 4' position of the B ring showed notable activity against bacteria. mdpi.com Similarly, pyrimidine (B1678525) derivatives such as 4-(4-Methoxyphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine have demonstrated good antibacterial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia. derpharmachemica.com
In a study on 1H-1,2,4-triazolyl derivatives, compounds were tested against several bacterial strains, including Pseudomonas fluorescens and Xanthomonas campestris, with all tested compounds showing lower Minimum Inhibitory Concentration (MIC) values than the standard drugs ampicillin (B1664943) and chloramphenicol. researchgate.netbg.ac.rs Another study synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were found to possess antibacterial properties. mdpi.com The introduction of a lactone function into certain flavonoid precursors containing a methoxyphenyl group was also found to enhance antibacterial activity in most cases. mdpi.com
Table 1: Antibacterial Activity of 4-Methoxyphenyl Derivatives
Summary of the minimum inhibitory concentration (MIC) and other antibacterial metrics for various derivatives.
| Compound Derivative Class | Bacterial Strain | Activity Metric | Result | Source |
|---|---|---|---|---|
| 1H-1,2,4-Triazolyl Derivatives | P. fluorescens, E. amylovora, X. campestris | MIC | 0.0008–0.0017 mM | bg.ac.rs |
| γ-oxa-ε-lactones (4'-methoxy) | Bacteria (unspecified) | Activity | Highly Active | mdpi.com |
| Pyrimidine Derivatives | E. coli, K. pneumonia | Activity | Good | derpharmachemica.com |
The antifungal activity of 4-methoxyphenyl derivatives has been shown to be significant, in some cases surpassing their antibacterial effects. researchgate.netbg.ac.rs A study on 1H-1,2,4-triazolyl derivatives found them to be 6 to 45 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against eight fungal strains. researchgate.net The most sensitive fungi included Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. researchgate.net
Tetrahydroquinoline derivatives also exhibit promising antifungal properties. Specifically, 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline demonstrated the best in vitro activity against dermatophytes, with MIC values as low as 31.25 μg/mL against Microsporum gypseum. scielo.org.co The introduction of a hydroxyl group on the 4-aryl substituent was found to significantly improve antifungal activity. scielo.org.co Furthermore, some γ-oxa-ε-lactones derived from flavanones showed an inhibitory effect on the growth of filamentous fungi like Fusarium graminearum and Aspergillus niger, as well as the yeast Candida albicans. mdpi.com
Table 2: Antifungal Activity of 4-Methoxyphenyl Derivatives
Summary of the minimum inhibitory concentration (MIC) for various derivatives against fungal pathogens.
| Compound Name/Class | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Microsporum gypseum | 31.25 μg/mL | scielo.org.co |
| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton rubrum | 62.5 μg/mL | scielo.org.co |
| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton mentagrophytes | 62.5 μg/mL | scielo.org.co |
| 1H-1,2,4-Triazolyl Derivatives | Various Fungi | 0.02–1.88 mM | bg.ac.rs |
Anticancer and Antiproliferative Activity in Cellular Models
The 4-methoxyphenyl scaffold is a common feature in many compounds designed for anticancer research. These derivatives have been screened against various cancer cell lines, and studies have begun to elucidate the molecular mechanisms behind their antiproliferative effects.
A wide array of derivatives containing the 4-methoxyphenyl group has demonstrated potent cytotoxic ability against human cancer cell lines. Thiopyran derivatives, for example, showed dose-dependent cytotoxicity against MCF-7 breast cancer and HCT-15 colon cancer cells, with IC50 values ranging from 3.5 to 15 μM. nih.gov The compound Dimethyl 5-acetyl-4-methyl- 6-(4-methoxyphenylimino)-6H-thiopyran-2,3-dicarboxylate was particularly effective, with IC50 values of 4.5 μM for MCF-7 and 3.5 μM for HCT-15. nih.gov
Similarly, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing greater cytotoxicity against the U-87 line. nih.govmdpi.com One of the most active compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, reduced U-87 cell viability to 19.6 ± 1.5%. mdpi.com Pyrazole (B372694) derivatives have also been evaluated, with one study showing that 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives possess tumor cell growth inhibitory activity against MCF-7, K562, and A549 cells. mdpi.com
Table 3: Antiproliferative Activity of 4-Methoxyphenyl Derivatives
Summary of the half-maximal inhibitory concentration (IC50) of various derivatives against human cancer cell lines.
| Compound Name/Class | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Dimethyl 5-acetyl-4-methyl- 6-(4-methoxyphenylimino)-6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 μM | nih.gov |
| Dimethyl 5-acetyl-4-methyl- 6-(4-methoxyphenylimino)-6H-thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | 4.5 μM | nih.gov |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Reduced viability to 19.6% | mdpi.com |
| 1,2,3-triazole derivatives | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.13 - 31.65 µM | biointerfaceresearch.com |
Research into the mechanisms of action for these anticancer compounds points to several cellular targets. The trimethoxyphenyl (TMP) moiety, a related structure, is known to bind to tubulin, thereby inhibiting cancer cell division. nih.gov This suggests that derivatives with a methoxyphenyl group may share a similar mechanism. For example, pyrazole derivative 5b was identified as having the best tumor cell growth inhibitory activity and was investigated for its effect on tubulin polymerization. mdpi.com
Other mechanisms include the induction of apoptosis and cell cycle arrest. The thiopyran derivative '4a' was found to arrest HCT-15 and MCF-7 cell growth by decreasing the percentage of cells in the G0/G1 phase and increasing the percentage in the G2/M phase. nih.gov Some 6-shogaol (B1671286) derivatives, which contain a 4-hydroxy-3-methoxyphenyl group, are known to activate the Nrf2 protein, which triggers the transcription of cytoprotective genes, making it a target for cancer prevention. wiley.com Molecular docking studies on benzothiazole (B30560) derivatives suggest they inhibit urease by binding to the enzyme's non-metallic active site. mdpi.com Furthermore, some triphenylphosphonium (TPP) conjugates of natural allylpolyalkoxybenzenes have been shown to induce mitochondrial dysfunction, leading to mitochondria-dependent apoptosis. acs.org
Antioxidant Potential and Radical Scavenging Activity
The antioxidant properties of 4-methoxyphenyl derivatives have been extensively studied using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS, and FRAP. mdpi.comnih.govmdpi.com These compounds often act as radical scavengers by donating a hydrogen atom or electrons to stabilize free radicals. nih.gov
A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were screened for their antioxidant activity using the DPPH radical scavenging method. nih.govmdpi.com Notably, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. nih.govmdpi.com Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also demonstrated DPPH radical scavenging activity 1.13 times higher than ascorbic acid. nih.gov Extracts from Eriosema montanum, containing phenolic compounds, also demonstrated moderate radical scavenging potencies. mdpi.com The evaluation of antioxidant activity is crucial, as oxidative stress is a key factor in the development of many chronic diseases. nih.gov
Table 4: Antioxidant Activity of 4-Methoxyphenyl Derivatives
Comparison of the radical scavenging activity of various derivatives relative to ascorbic acid.
| Compound Name | Assay | Relative Activity (vs. Ascorbic Acid) | Source |
|---|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4x higher | nih.govmdpi.com |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH | ~1.4x higher | nih.govmdpi.com |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | 1.13x higher | nih.gov |
Other Emerging Bioactivities of Related Compounds (e.g., anti-inflammatory)
While direct studies on the bioactivities of 6-(4-Methoxyphenyl)hexan-1-OL are not extensively documented, research into structurally related compounds provides insight into potential therapeutic applications. A significant body of work has focused on derivatives containing the 4-methoxyphenyl moiety, revealing promising anti-inflammatory properties among other bioactivities. derpharmachemica.comnih.govmdpi.com
Chalcones and their heterocyclic derivatives, particularly those incorporating a 4-methoxyphenyl group, have been a focal point of such investigations. nih.govcore.ac.uk These α,β-unsaturated ketones are precursors for various heterocyclic systems, including pyrazoles and pyrimidines, which have demonstrated a wide spectrum of biological effects. derpharmachemica.comnih.govresearchgate.net For instance, a study on new heterocyclic derivatives incorporating pyridine (B92270), pyran, and/or pyrazole moieties found that many of the synthesized compounds exhibited substantial in vitro anti-inflammatory effects. nih.gov The anti-inflammatory potential is often evaluated through assays such as the inhibition of protein denaturation and cell membrane protection. nih.govmdpi.com
One study highlighted that a chalcone (B49325) derivative, 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, served as a key intermediate for synthesizing compounds with significant anti-inflammatory activity. nih.govmdpi.com Several of these derivatives showed potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govmdpi.com Similarly, certain pyrimidine derivatives containing the 4-methoxyphenyl group, such as 6-(4-Methoxyphenyl)-4-pyridin-4-yl-1,6-dihydropyrimidin-2-ol, have been reported to exhibit good in vitro anti-inflammatory activity when compared to the standard drug indomethacin (B1671933). derpharmachemica.com
Beyond anti-inflammatory effects, related compounds have been screened for other activities. For example, some pyrimidine analogs were evaluated for antitubercular and antioxidant activities. derpharmachemica.com The broad biological potential of these related structures underscores the value of further investigating the specific bioactivities of this compound and its unique derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Selected Compounds Related to this compound
| Compound Name/Code | Compound Class | Assay/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| 6-(4-Methoxyphenyl)-4-pyridin-4-yl-1,6-dihydropyrimidin-2-ol (4c) | Pyrimidine | % Inhibition of protein denaturation | Exhibited good anti-inflammatory activity compared to standard indomethacin. | derpharmachemica.com |
| 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (2) | Chalcone | Protein denaturation inhibition | Showed substantial anti-inflammatory effects. | nih.govmdpi.com |
| 2-amino-6-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-4-(4-methoxyphenyl)nicotinohydrazide (13) | Pyridine/Pyrazole | COX-2 Expression | Showed potent anti-inflammatory properties via downregulation of COX-2 expression. | nih.govmdpi.com |
| Phlomis russeliana Methanol Extract | Plant Extract | Nitric Oxide (NO) Production | Inhibited LPS-induced NO production in RAW 264.7 cells in a dose-dependent manner. | nih.gov |
Molecular Docking and Ligand-Target Interaction Analysis
To elucidate the mechanisms underlying the biological activities of novel compounds, computational methods like molecular docking are invaluable. researchgate.netresearchgate.net This in silico technique predicts how a small molecule (ligand), such as this compound or its derivatives, might bind to the active site of a macromolecular target, typically a protein or enzyme. researchgate.net Such studies are crucial for rational drug design, helping to understand structure-activity relationships and to prioritize compounds for further synthesis and biological testing. nih.gov
Molecular docking simulations provide detailed insights into the binding modes and affinities between a ligand and its target. researchgate.net For compounds related to this compound, docking studies have often focused on enzymes involved in inflammation, such as cyclooxygenase (COX). nih.govmdpi.com
The binding affinity is often quantified by a docking score or binding energy, with more negative values typically indicating a more stable and favorable interaction. researchgate.net For instance, docking studies on 4-thiazolidinone (B1220212) derivatives showed binding energies ranging from -8.02 kcal/mol to -9.49 kcal/mol for the COX-2 enzyme, which were superior to the standard drug indomethacin in the same model. researchgate.net This type of comparative analysis helps to identify compounds that may have enhanced potency. nih.gov
Table 2: Representative Molecular Docking Results for Related Compounds
| Compound/Ligand | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Predicted Interactions | Reference(s) |
|---|---|---|---|---|
| Pyrazole/Pyridine Derivatives (e.g., Compound 12) | COX-2 | -10.21 | Hydrogen bonding and hydrophobic interactions within the active site. | nih.govmdpi.com |
| 4-Thiazolidinone Derivative (3D) | COX-2 | -9.49 | Binds in the same pocket as indomethacin with higher affinity. | researchgate.net |
| 4-Thiazolidinone Derivative (3E) | COX-1 | -7.73 | Enhanced binding affinity for COX-1 over indomethacin. | researchgate.net |
Beyond validating interactions with known targets, computational and experimental approaches are used to identify novel biological targets for new chemical entities. plos.orgmtoz-biolabs.com This process, known as target identification or target deconvolution, is a critical step in drug discovery. mtoz-biolabs.com
One powerful method is chemical similarity networking, where a compound with unknown targets is compared to large databases of molecules with known bioactivities. plos.org By identifying structurally similar reference compounds, potential targets can be predicted and then validated experimentally. plos.org This approach allows for the high-throughput screening of compounds against a wide array of potential biological macromolecules.
Another strategy involves proteome-wide screening techniques. For example, thermal stability profiling combined with mass spectrometry can identify proteins that are stabilized or destabilized upon binding to a small molecule in a cellular context. mtoz-biolabs.com This provides direct evidence of a physical interaction between the compound and a potential protein target. Fragment-based ligand discovery is another approach where small chemical fragments are screened for binding to proteins, and hits can be optimized into more potent leads. nih.gov
For pathogens, subtractive proteomics offers a way to identify essential proteins in the pathogen that are absent in the host, making them ideal drug targets. frontiersin.org Structure-based virtual screening can then be used to find potential inhibitors for these unique targets. frontiersin.org Such methodologies could be applied to identify the specific molecular targets of this compound, moving beyond the activities of related compounds to understand its unique biological role and therapeutic potential. plos.org
Analytical Method Development for 6 4 Methoxyphenyl Hexan 1 Ol
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are fundamental for separating 6-(4-Methoxyphenyl)hexan-1-OL from reaction mixtures, byproducts, and impurities, as well as for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas chromatography is a powerful technique for the analysis of volatile compounds. nrfhh.com For compounds like this compound, which may require derivatization to increase volatility, GC can provide high-resolution separation. The coupling of GC with a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. biomedpharmajournal.org
A typical GC-MS analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. nrfhh.com The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. doi.org
Table 1: Illustrative GC-MS Parameters for Analysis
| Parameter | Value |
| Column | Elite-5MS (5% diphenyl / 95% dimethyl polysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm df |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 110 °C, ramp to 280 °C |
| Detector | Mass Spectrometer |
| Ionization Energy | 70 eV |
This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions may vary.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. vscht.cz HPLC utilizes a liquid mobile phase to separate components of a mixture as they pass through a column packed with a solid stationary phase. measurlabs.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. vscht.cz Detection can be achieved using various detectors, such as UV-Vis absorbance detectors. mdpi.com
Pairing HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. measurlabs.com LC-MS is capable of detecting components at parts per million (ppm) concentrations and can aid in the identification of unknown compounds within a sample. measurlabs.com
Table 2: Example HPLC Parameters for Analysis
| Parameter | Value |
| Column | C18 reverse phase (e.g., Varian Pursuit XRs) |
| Column Dimensions | 150 x 4.6 mm |
| Mobile Phase | Gradient of n-hexane and ethyl acetate (B1210297) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions may vary.
In the analysis of related structures, such as (S)-1-(4-methoxyphenyl)ethanol, chiral HPLC has been successfully employed to determine enantiomeric excess, highlighting the versatility of this technique. figshare.com For instance, a Chiralcel OB column with a mobile phase of 10% iPrOH/hexane (B92381) and a flow rate of 0.5 mL/min was used. figshare.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the preliminary separation of compounds. wisc.edusigmaaldrich.com In a typical TLC analysis, a small spot of the sample is applied to a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. wisc.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). wisc.edu As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation. wisc.edu
For the purification of compounds structurally similar to this compound, TLC has been used to monitor column chromatography. orgsyn.org For example, a solvent system of 4:1 hexanes/ethyl acetate has been used, with visualization of the separated spots achieved using stains like anisaldehyde or potassium permanganate (B83412). orgsyn.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. In one instance, a related compound, 6-((difluoromethyl)thio)-1-(4-methoxyphenyl)hexan-1-ol, showed a TLC Rf value of 0.60 in a 10:1 hexane/EtOAc solvent system. rsc.org
Quantitative Analytical Methodologies
Once separation and purification methods are established, quantitative analysis is necessary to determine the concentration or amount of this compound in a sample.
Spectrophotometric Quantification
Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be used for the quantification of compounds that possess a chromophore. The presence of the 4-methoxyphenyl (B3050149) group in this compound suggests that it will absorb UV radiation, allowing for its quantification based on the Beer-Lambert law. This method is often used in conjunction with HPLC for quantitative analysis, where the detector measures the absorbance at a specific wavelength. mdpi.com
Quantitative NMR (qNMR) for Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and absolute method for determining the concentration of a substance in a solution without the need for a calibration curve of the analyte itself. The purity of a related sulfamate (B1201201) compound was determined to be >97 wt% by qNMR using 1,3,5-trimethoxybenzene (B48636) as an internal standard. orgsyn.org This demonstrates the applicability of qNMR for the accurate purity assessment and concentration determination of this compound. The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of those nuclei in the sample. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be precisely calculated.
Future Directions and Advanced Research Perspectives for 6 4 Methoxyphenyl Hexan 1 Ol
Enantioselective Synthesis and Chiral Recognition Studies
The presence of a chiral center, should one be introduced into the aliphatic chain of 6-(4-Methoxyphenyl)hexan-1-OL, opens up significant opportunities in stereoselective chemistry. The development of methods for enantioselective synthesis—producing a single enantiomer of a chiral molecule—is a critical goal in modern chemistry, particularly for applications in pharmacology and materials science.
Future research will likely focus on catalytic asymmetric synthesis routes to access specific enantiomers of this compound derivatives. Methodologies such as asymmetric transfer hydrogenation, which has proven effective for a variety of sulfinylimines to produce enantiomerically enriched amines, could be adapted for precursors to this alcohol. orgsyn.org This approach avoids the need for handling molecular hydrogen and can yield products with high enantiomeric excess. orgsyn.org
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is another key research area. Studies on dimeric model compounds have already suggested the potential for homochiral recognition involving the this compound structure. molaid.com Advanced chromatographic techniques are fundamental to these studies. Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC), such as the Whelk-O 1, are highly effective for separating a wide array of racemates, including alcohols. hplc.eu Future investigations could involve developing specific HPLC methods to resolve enantiomers of this compound derivatives and to study their interactions with other chiral molecules. hplc.eu Furthermore, the phenomenon of conglomerate crystallization, where a racemic solution crystallizes into a physical mixture of single-enantiomer crystals, offers a pathway for spontaneous chiral resolution that could be explored for this compound and its derivatives. acs.org
Table 1: Methodologies for Chiral Synthesis and Analysis
| Technique | Application | Potential Relevance to this compound | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Enantioselective reduction of ketones and imines to produce chiral alcohols and amines. | Synthesis of specific enantiomers of this compound from a corresponding ketone precursor. | orgsyn.org |
| Chiral HPLC | Separation and quantification of enantiomers in a racemic mixture. | Analytical method for determining enantiomeric excess (ee) and for preparative separation of enantiomers. | hplc.eu |
| Conglomerate Crystallization | Spontaneous resolution of racemates into single-enantiomer crystals. | A potential non-catalytic method for obtaining enantiomerically pure forms of the compound or its derivatives. | acs.org |
Exploration of Material Science Applications Incorporating this Motif
The unique combination of a rigid aromatic group and a flexible alkyl chain in this compound makes its structural motif a promising candidate for incorporation into advanced materials. The terminal hydroxyl group is particularly useful as it provides a reactive site for polymerization or grafting onto surfaces.
One significant area of exploration is in polymer chemistry. A structurally related monomer, 2-(4-methoxyphenyl)-1,3-butadiene, has been successfully polymerized using a yttrium-based catalyst to create a hydrophilic plastic polymer with high cis-1,4 selectivity. rsc.org This demonstrates that the methoxyphenyl moiety can be integrated into polymer backbones to control properties like hydrophilicity and glass transition temperature. rsc.org Similarly, the hexanol portion of this compound could be used to create polyesters or polyethers, with the pendant aryl group influencing the material's bulk properties such as thermal stability and mechanical strength.
Furthermore, long-chain alkyl aryl ethers and alcohols are valuable precursors for creating α,ω-bifunctional molecules, which are important building blocks for specialty polymers and other materials. uantwerpen.be The structure of this compound is also analogous to compounds used as emollients in various formulations, where the interplay between the hydrophobic chain and the more polar aryl ether headgroup dictates interfacial properties. google.com
Table 2: Potential Material Science Applications
| Application Area | Principle | Relevance of the this compound Motif | Reference |
|---|---|---|---|
| Specialty Polymers | Polymerization of functional monomers to create materials with tailored properties. | The hydroxyl group allows for incorporation into polyesters or polyurethanes, while the methoxyphenyl group can tune properties like thermal stability and solubility. | rsc.org |
| Bifunctional Monomers | Use as a precursor to create molecules with reactive groups at both ends of a chain. | Modification of the aromatic ring or the hydroxyl group could yield valuable monomers for step-growth polymerization. | uantwerpen.be |
| Formulation Science | Use as an emollient or surfactant in complex mixtures. | The amphiphilic nature of the molecule suggests potential applications in cosmetics or other formulated products. | google.com |
Investigation of Metabolic Pathways and In Vivo Fate (pre-clinical stage, excluding human trials)
Understanding the metabolic fate of this compound is essential for any potential future biological or therapeutic application. While no direct metabolic studies have been performed on this specific compound, research on structurally analogous molecules provides a strong basis for predicting its biotransformation pathways in pre-clinical animal models.
Studies on acs.org-shogaol, a natural product containing a 4'-hydroxy-3'-methoxyphenyl group, have shown that it is extensively metabolized in mice. nih.gov Key metabolic routes include reduction of carbonyls and double bonds, as well as conjugation via the mercapturic acid pathway. nih.govnih.gov For this compound, several metabolic transformations can be hypothesized:
Phase I Metabolism: The primary alcohol is a likely target for oxidation, first to an aldehyde and subsequently to a carboxylic acid, catalyzed by alcohol and aldehyde dehydrogenases. Another key reaction would be the O-demethylation of the methoxy (B1213986) group to yield a phenol, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. Hydroxylation could also occur on the aromatic ring or at various positions along the alkyl chain.
Phase II Metabolism: The hydroxyl group (original or newly formed from demethylation) and the carboxylic acid group (from oxidation) would be prime candidates for conjugation reactions. This would involve glucuronidation or sulfation to increase water solubility and facilitate excretion.
Pre-clinical studies using liver microsomes from various species (e.g., mouse, rat, dog) are a standard method to compare metabolic profiles and identify major metabolites in vitro before progressing to in vivo animal models. nih.gov Such studies would be crucial to map the specific metabolic fate of this compound. researchgate.netresearchgate.net
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Outcome | Reference |
|---|---|---|---|
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | Conversion of the primary alcohol to an aldehyde, then to a carboxylic acid. | femaflavor.org |
| O-Demethylation | Cytochrome P450 (CYP) | Conversion of the methoxy group to a hydroxyl group (phenol). | nih.gov |
| Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl group to the aromatic ring or alkyl chain. | nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of a glucuronic acid moiety to hydroxyl groups for excretion. | nih.gov |
Development of Advanced Spectroscopic Techniques for Dynamic Studies
The flexibility of the hexyl chain combined with the electronic properties of the methoxyphenyl group makes this compound an interesting subject for dynamic studies using advanced spectroscopic methods. These techniques can provide insights into conformational changes, molecular vibrations, and intermolecular interactions in real-time.
Dielectric spectroscopy is a powerful tool for probing the rotational dynamics of polar molecules. mdpi.com For molecules with a substituted aryl ring, this technique can detect conformational relaxation processes, such as the rotation of the ring relative to the rest of the molecule. mdpi.com Applying this to this compound could reveal the dynamics of the methoxyphenyl group and how they are influenced by temperature, viscosity, or incorporation into a larger matrix.
Time-resolved Raman spectroscopy could be used to study the vibrational modes of the molecule and how they change during a chemical reaction or physical process. For instance, monitoring the carbonyl stretching mode in related ester compounds has allowed researchers to follow isothermal changes over time. researchgate.net A similar approach could track changes in the C-O stretching or aromatic ring vibrations of this compound under various conditions.
Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used to study aggregation and the formation of complexes in solution by measuring the diffusion coefficients of different species. nih.gov This could be used to investigate self-assembly or interactions of this compound with other molecules. The isolation and characterization of natural products and synthetic compounds rely heavily on a combination of these spectroscopic methods to elucidate their complex structures. uoa.gr
Table 4: Advanced Spectroscopic Techniques for Dynamic Analysis
| Technique | Information Gained | Potential Application for this compound | Reference |
|---|---|---|---|
| Dielectric Spectroscopy | Conformational relaxation times, dipole moment fluctuations. | Studying the rotational dynamics of the polar methoxyphenyl group. | mdpi.com |
| Time-Resolved Raman Spectroscopy | Changes in molecular vibrations over time. | Monitoring conformational changes or reactions by tracking vibrational modes of the alkyl chain and aryl ring. | researchgate.net |
| Diffusion-Ordered NMR (DOSY) | Diffusion coefficients, molecular size, aggregation state. | Investigating self-assembly or intermolecular interactions in solution. | nih.gov |
Application of Machine Learning and Artificial Intelligence in Property Prediction and Design
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials research by enabling rapid prediction of molecular properties and guiding the design of new compounds. arxiv.org The structure of this compound is well-suited for such in silico approaches.
A critical aspect of ML in chemistry is the use of "descriptors" or "features" that represent a molecule's structure and composition in a way a computer can understand. aps.org ML models, such as kernel ridge regression, tree-based ensembles (e.g., XGBoost, LightGBM), and Extreme Minimum Learning Machines (EMLM), can be trained on large datasets of known compounds to predict a wide range of properties. acs.orgaps.orgarxiv.org For this compound and its derivatives, these models could predict physical properties like melting point, boiling point, and vapor pressure, as well as thermodynamic properties like cohesive energy and chemical potential. acs.orgaps.orgarxiv.org
These predictive models can dramatically accelerate materials discovery. arxiv.org Instead of synthesizing and testing thousands of candidate molecules, researchers can perform high-throughput virtual screening to identify derivatives of this compound with optimized properties for a specific application. For example, AI could be used to design a derivative with a specific solubility, thermal stability, or binding affinity for a biological target. Interpretable ML models, using techniques like SHAP (SHapley Additive exPlanations), can even provide insights into which structural features are most important for a given property, helping chemists to make more rational design choices. acs.org
Table 5: Machine Learning in Chemical Design and Prediction
| ML Application | Methodology | Potential Use for this compound Derivatives | Reference |
|---|---|---|---|
| Property Prediction | Training models (e.g., Kernel Ridge, Tree-based ensembles) on large chemical datasets. | Predicting melting point, boiling point, thermal conductivity, and chemical potential. | aps.orgarxiv.org |
| High-Throughput Screening | Using trained models to rapidly evaluate a large virtual library of compounds. | Identifying derivatives with optimal properties for material science or biological applications. | arxiv.org |
| Rational Design | Employing interpretable ML models (e.g., using SHAP) to understand structure-property relationships. | Guiding the synthesis of new molecules by highlighting which functional groups most influence a desired outcome. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
